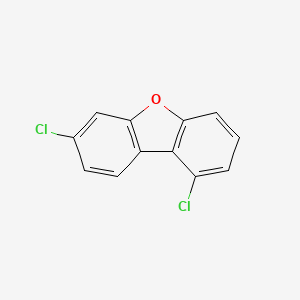
1,7-Dichlorodibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Dichlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds where one or more hydrogen atoms in the dibenzofuran structure are replaced by chlorine atoms . These compounds are known for their persistence in the environment and potential toxicological effects .
Preparation Methods
1,7-Dichlorodibenzofuran is typically produced as an unwanted by-product during the synthesis of other chlorinated compounds, such as polychlorinated biphenyls (PCBs) and during the incineration of chlorine-containing materials . The compound can also be synthesized in the laboratory through specific chlorination reactions of dibenzofuran under controlled conditions .
Chemical Reactions Analysis
1,7-Dichlorodibenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated catechols and other oxygenated products.
Reduction: The compound can be reduced to form less chlorinated dibenzofurans.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,7-Dichlorodibenzofuran has several applications in scientific research:
Environmental Studies: It is used as a marker for studying the environmental impact and persistence of chlorinated organic pollutants.
Toxicological Research: The compound is studied for its toxicological effects on living organisms, including its potential carcinogenicity and developmental toxicity.
Biodegradation Studies: Researchers investigate the biodegradation pathways of this compound to develop methods for its removal from contaminated environments.
Mechanism of Action
1,7-Dichlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR) . This binding increases the receptor’s ability to activate transcription in the xenobiotic response element (XRE) promoter region, leading to various biological effects . The compound’s toxicity is linked to its ability to disrupt normal cellular processes through this pathway .
Comparison with Similar Compounds
1,7-Dichlorodibenzofuran is part of a larger group of polychlorinated dibenzofurans, which include compounds with varying numbers and positions of chlorine atoms . Similar compounds include:
- 1,2-Dichlorodibenzofuran
- 1,3-Dichlorodibenzofuran
- 1,4-Dichlorodibenzofuran
- 1,6-Dichlorodibenzofuran
- 1,8-Dichlorodibenzofuran
Compared to these compounds, this compound has unique properties due to the specific positions of the chlorine atoms, which influence its chemical reactivity and toxicological profile .
Properties
CAS No. |
94538-02-0 |
|---|---|
Molecular Formula |
C12H6Cl2O |
Molecular Weight |
237.08 g/mol |
IUPAC Name |
1,7-dichlorodibenzofuran |
InChI |
InChI=1S/C12H6Cl2O/c13-7-4-5-8-11(6-7)15-10-3-1-2-9(14)12(8)10/h1-6H |
InChI Key |
XRQNHPGZRFKBJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(O2)C=C(C=C3)Cl)C(=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















